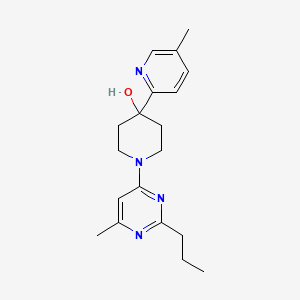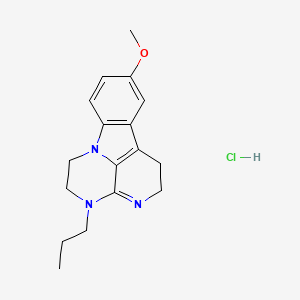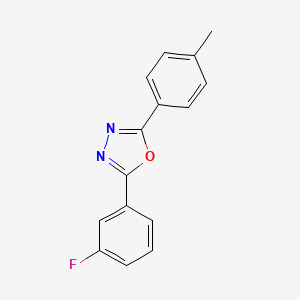
1-(6-methyl-2-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-methyl-2-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is a chemical compound with potential therapeutic properties. It is a small molecule that belongs to the class of piperidine derivatives. This compound has been the subject of scientific research due to its potential pharmacological activity.
Mécanisme D'action
The exact mechanism of action of 1-(6-methyl-2-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is not fully understood. However, it has been proposed that this compound may act as a kinase inhibitor, blocking the activity of certain enzymes involved in cell signaling pathways. This, in turn, may lead to the inhibition of cell proliferation and the induction of cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 1-(6-methyl-2-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. It has also been shown to have neuroprotective effects, protecting neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(6-methyl-2-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol in lab experiments is its potential therapeutic activity. This compound may be useful in the development of new treatments for cancer and neurodegenerative disorders. However, one limitation is the lack of understanding of its exact mechanism of action, which may make it difficult to optimize its use in the lab.
Orientations Futures
There are several potential future directions for research on 1-(6-methyl-2-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol. One area of research could focus on elucidating its mechanism of action, which may help to optimize its use in the lab. Another area of research could focus on developing new derivatives of this compound with improved pharmacological properties. Finally, research could also focus on exploring the potential use of this compound in combination with other drugs for the treatment of cancer and neurodegenerative disorders.
Conclusion
In conclusion, 1-(6-methyl-2-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is a chemical compound with potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-(6-methyl-2-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol involves several steps. The starting materials are 2,6-dimethyl-4-propylpyrimidine and 2,5-dimethylpyridine-3-carbaldehyde. The reaction involves the condensation of these two compounds in the presence of a base and a catalyst. The resulting product is then subjected to a series of chemical transformations, including reduction and cyclization, to yield the final product.
Applications De Recherche Scientifique
1-(6-methyl-2-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been investigated for its potential therapeutic properties. It has been shown to have activity against certain types of cancer cells, including breast cancer and lung cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(6-methyl-2-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-4-5-17-21-15(3)12-18(22-17)23-10-8-19(24,9-11-23)16-7-6-14(2)13-20-16/h6-7,12-13,24H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVLROWJVXEJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CC(=N1)N2CCC(CC2)(C3=NC=C(C=C3)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5483876.png)
![2-(methoxymethyl)-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5483882.png)
![2-[2-(5-bromo-2-furyl)vinyl]-8-quinolinol](/img/structure/B5483901.png)

![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5483910.png)
![ethyl 4-({4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B5483916.png)
![3-[(2-fluorobenzyl)thio]-6-(2-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5483919.png)

![N-methyl-1-(1-methyl-1H-pyrazol-4-yl)-N-{[6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}methanamine](/img/structure/B5483925.png)

![4-[1-(5-fluoro-2-methoxybenzoyl)-3-azetidinyl]pyridine](/img/structure/B5483957.png)
![N-[3-(5-pyrazin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5483965.png)
![2-cyano-N-(2,5-dimethoxyphenyl)-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5483980.png)